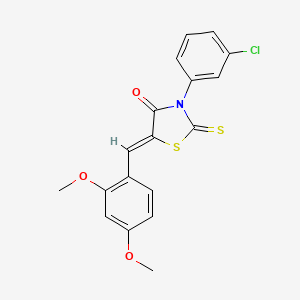
4-(2-Furylcarbonyl)-3-hydroxy-5-(4-methoxyphenyl)-1-(6-methylbenzothiazol-2-yl)-3-pyrrolin-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(2-Furylcarbonyl)-3-hydroxy-5-(4-methoxyphenyl)-1-(6-methylbenzothiazol-2-yl)-3-pyrrolin-2-one: is a complex heterocyclic compound. Let’s break down its structure:
- The furylcarbonyl group (2-furylcarbonyl) contributes to its aromatic character.
- The hydroxy group (3-hydroxy) provides reactivity and potential for hydrogen bonding.
- The methoxyphenyl group (4-methoxyphenyl) enhances its lipophilicity.
- The benzothiazol moiety (6-methylbenzothiazol-2-yl) adds further complexity.
- The pyrrolinone ring (3-pyrrolin-2-one) imparts additional reactivity.
Preparation Methods
Synthetic Routes:: Several synthetic routes exist for this compound, including:
Multistep Synthesis: A stepwise approach involving cyclization, functional group transformations, and condensation reactions.
Heterocyclic Chemistry: Leveraging the benzothiazol and pyrrolinone moieties to construct the core structure.
- Cyclization: Typically performed under acidic or basic conditions.
- Functional Group Transformations: Various reagents (e.g., Grignard reagents, organolithium compounds) facilitate these steps.
- Condensation: Requires precise temperature control and suitable solvents.
Industrial Production:: While industrial-scale production details are proprietary, companies often optimize the synthetic route for efficiency, yield, and cost-effectiveness.
Chemical Reactions Analysis
Reactivity::
Oxidation: The hydroxy group can undergo oxidation to form a ketone.
Reduction: Reduction of the carbonyl group yields an alcohol.
Substitution: The methoxyphenyl group can participate in nucleophilic substitution reactions.
Oxidation: Oxidizing agents like potassium permanganate or Jones reagent.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄).
Substitution: Nucleophiles (e.g., alkoxides, amines) in appropriate solvents.
- Oxidation: Formation of a ketone.
- Reduction: Generation of an alcohol.
- Substitution: Altered substituents on the phenyl ring.
Scientific Research Applications
This compound finds applications in various fields:
Medicine: Investigated for potential therapeutic effects (e.g., anti-inflammatory, anticancer).
Chemistry: Used as a building block in organic synthesis.
Biology: Studied for interactions with biological targets (e.g., enzymes, receptors).
Industry: Employed in the synthesis of specialized materials (e.g., dyes, polymers).
Mechanism of Action
The compound’s mechanism of action depends on its specific targets. It may:
- Inhibit enzymes involved in disease pathways.
- Interact with cell receptors, modulating signaling pathways.
- Alter gene expression through epigenetic mechanisms.
Comparison with Similar Compounds
While there are no direct analogs, we can compare it to related molecules:
Structural Isomers: Explore compounds with similar skeletons but different substituents.
Functional Analogues: Investigate molecules with comparable reactivity or biological effects.
: Reference 1 (if available) : Reference 2 (if available)
Properties
Molecular Formula |
C24H18N2O5S |
|---|---|
Molecular Weight |
446.5 g/mol |
IUPAC Name |
3-(furan-2-carbonyl)-4-hydroxy-2-(4-methoxyphenyl)-1-(6-methyl-1,3-benzothiazol-2-yl)-2H-pyrrol-5-one |
InChI |
InChI=1S/C24H18N2O5S/c1-13-5-10-16-18(12-13)32-24(25-16)26-20(14-6-8-15(30-2)9-7-14)19(22(28)23(26)29)21(27)17-4-3-11-31-17/h3-12,20,28H,1-2H3 |
InChI Key |
ZFDZMNIIDKXQCV-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=C(C=C1)N=C(S2)N3C(C(=C(C3=O)O)C(=O)C4=CC=CO4)C5=CC=C(C=C5)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-{[5-(4-tert-butylphenyl)-4-(4-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N'-[(Z)-(5-methylthiophen-2-yl)methylidene]acetohydrazide](/img/structure/B12155993.png)
![2-[[4-amino-5-(2-fluorophenyl)-1,2,4-triazol-3-yl]sulfanyl]-N-(4-bromophenyl)acetamide](/img/structure/B12156007.png)
![1,3-dimethyl-N-(3-methylbutyl)-6-phenyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide](/img/structure/B12156008.png)
![5-(2,5-dimethoxyphenyl)-1-[3-(dimethylamino)propyl]-3-hydroxy-4-[(4-methoxy-3-methylphenyl)carbonyl]-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B12156014.png)
![2-[4-amino-5-(2-fluorophenyl)(1,2,4-triazol-3-ylthio)]-N-(4-methoxyphenyl)acet amide](/img/structure/B12156015.png)
![N-(1H-indol-6-yl)-2-[2-(4-methoxyphenyl)-1,3-thiazol-4-yl]acetamide](/img/structure/B12156021.png)
![(4E)-1-(6-fluoro-1,3-benzothiazol-2-yl)-4-[hydroxy(thiophen-2-yl)methylidene]-5-(2-methoxyphenyl)pyrrolidine-2,3-dione](/img/structure/B12156024.png)
![3-[(2,6-Dichlorophenyl)methylthio]-5-(3,4-dimethoxyphenyl)-1,2,4-triazole-4-yl amine](/img/structure/B12156030.png)
![tert-butyl {1-[(2,5-dimethyl-1H-pyrrol-1-yl)acetyl]piperidin-4-yl}carbamate](/img/structure/B12156038.png)
![(5Z)-5-[(2E)-2-methyl-3-phenylprop-2-en-1-ylidene]-3-(phenylamino)-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B12156054.png)
![2-[3-(2-chlorophenyl)-6-oxopyridazin-1(6H)-yl]-N-[2-(5-methoxy-1H-indol-1-yl)ethyl]acetamide](/img/structure/B12156060.png)
![2-{[4,5-bis(4-chlorophenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N'-{(Z)-[4-(propan-2-yl)phenyl]methylidene}acetohydrazide](/img/structure/B12156065.png)

![methyl 2-({[4-(2,4-difluorophenyl)-1,4,6,7-tetrahydro-5H-imidazo[4,5-c]pyridin-5-yl]carbonyl}amino)benzoate](/img/structure/B12156072.png)
